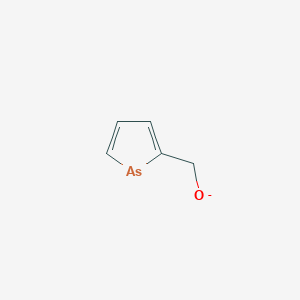
Sulphur Blue 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulphur Blue 11 is an organic dye known for its vibrant blue color. It is commonly used in the textile industry for dyeing fabrics. The compound is characterized by its complex molecular structure, which includes sulfur and nitrogen atoms. This compound is also known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulphur Blue 11 is synthesized through a series of chemical reactions involving organic compounds containing amino or nitro groups. The process typically involves melting or boiling these compounds with sodium polysulfide and sulfur . The reaction conditions include high temperatures and the presence of reducing agents to facilitate the formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced using an environment-friendly preparation method. This involves adding water to the dye, followed by beating to prepare a turbid liquid. The turbid liquid, along with a transition metal catalyst and sodium hydroxide, is added to a high-pressure reaction kettle. The air in the kettle is replaced with nitrogen, and hydrogen is introduced to initiate a catalytic hydrogenation reaction at specific temperatures and pressures . After the reaction, the temperature is reduced, and the hydrogen is replaced with nitrogen. An anti-oxidization agent is added, and the catalyst is removed through filtering to obtain the dye solution .
Analyse Des Réactions Chimiques
Types of Reactions
Sulphur Blue 11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different industries.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using agents like sodium dichromate or exposure to air.
Reduction: The dye is reduced using sodium sulfide or other reducing agents to convert it into a water-soluble form.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in different applications depending on the desired properties .
Applications De Recherche Scientifique
Sulphur Blue 11 has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mécanisme D'action
The mechanism of action of Sulphur Blue 11 involves its interaction with molecular targets and pathways within the material it is applied to. The dye molecules bind to specific sites on the fibers, forming stable complexes that result in the desired color. The presence of sulfur atoms in the dye structure enhances its binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulphur Black 1: Known for its deep black color and used in textile dyeing.
Sulphur Brown 1: Used for producing brown shades in fabrics.
Sulphur Yellow 1: Employed for dyeing textiles in yellow shades.
Uniqueness of Sulphur Blue 11
This compound stands out due to its vibrant blue color and excellent stability. Unlike some other sulfur dyes, it offers superior resistance to fading and environmental factors, making it a preferred choice for applications requiring long-lasting color .
Propriétés
Numéro CAS |
1326-98-3 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



